1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol
CAS No.:
Cat. No.: VC13287292
Molecular Formula: C22H20N2O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N2O2 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-(benzimidazol-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
| Standard InChI | InChI=1S/C22H20N2O2/c25-19(14-24-16-23-21-8-4-5-9-22(21)24)15-26-20-12-10-18(11-13-20)17-6-2-1-3-7-17/h1-13,16,19,25H,14-15H2 |
| Standard InChI Key | FVNVSVXMBNUQRQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN3C=NC4=CC=CC=C43)O |
Introduction
The compound 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol is a complex organic molecule that combines the benzimidazole and biphenyl moieties. This structure suggests potential applications in various fields, including pharmaceuticals and materials science, due to the biological activity often associated with benzimidazole derivatives and the structural versatility of biphenyl compounds.
Synthesis and Preparation
The synthesis of compounds containing benzimidazole and biphenyl moieties typically involves multi-step reactions. For example, benzimidazoles can be synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives . Biphenyl compounds can be prepared through various methods, including Suzuki coupling reactions .
| Synthetic Method | Description |
|---|---|
| Condensation Reaction | Used for benzimidazole synthesis. |
| Suzuki Coupling | Commonly used for biphenyl synthesis. |
Biological Activity
Benzimidazole derivatives have been extensively studied for their biological activities. They are known to act as antiprotozoal agents, among other applications . The incorporation of a biphenyl moiety could potentially enhance or modify these biological properties, depending on the specific substitution pattern and the nature of the linkage between the two moieties.
| Biological Activity | Description |
|---|---|
| Antiprotozoal | Commonly associated with benzimidazole derivatives. |
| Potential Modifications | Biphenyl moiety could influence activity and specificity. |
Research Findings and Applications
While specific research findings on 1-(1H-benzimidazol-1-yl)-3-(biphenyl-4-yloxy)propan-2-ol are not available, similar compounds have shown promise in various fields. For instance, benzimidazole derivatives have been explored as antimalarial and antileishmanial agents . The structural diversity offered by biphenyl compounds makes them candidates for materials science applications, such as in the development of liquid crystals or organic semiconductors.
| Potential Applications | Description |
|---|---|
| Pharmaceuticals | Antiprotozoal and other biological activities. |
| Materials Science | Potential uses in liquid crystals or organic semiconductors. |
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